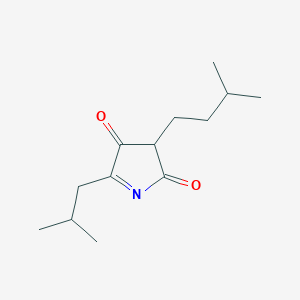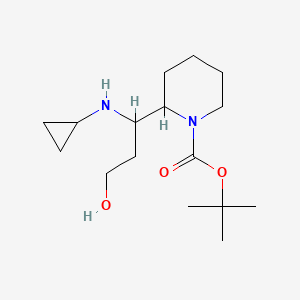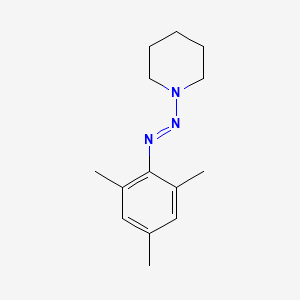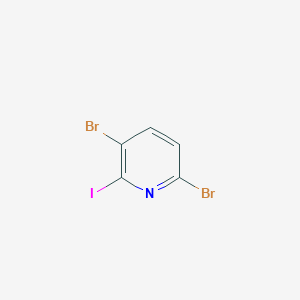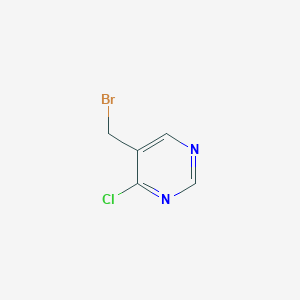![molecular formula C6H5NO2S B13964433 1,3-Dioxolo[4,5-B]pyridine-6-thiol CAS No. 76470-54-7](/img/structure/B13964433.png)
1,3-Dioxolo[4,5-B]pyridine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolo[4,5-B]pyridine-6-thiol is a heterocyclic compound with the molecular formula C6H5NO2S. It is characterized by a fused dioxole and pyridine ring system, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-thiol typically involves multi-step organic reactions. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields high purity products without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are often applied to scale up laboratory synthesis methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolo[4,5-B]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
1,3-Dioxolo[4,5-B]pyridine-6-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an anticonvulsant agent in preliminary studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of the GABA_A receptor, enhancing inhibitory neurotransmission and reducing neuronal excitability . Molecular dynamic simulations have shown stable interactions with the receptor, supporting its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3-Dioxolo[4,5-B]pyridine-6-thiol can be compared with other similar compounds such as:
1,3-Dioxolo[4,5-B]pyridine: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1,3-Dioxolo[4,5-B]pyridine-6-methyl: The presence of a methyl group instead of a thiol group changes its physical and chemical properties.
1,3-Dioxolo[4,5-B]pyridine-6-amine: The amine group introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
76470-54-7 |
|---|---|
Formule moléculaire |
C6H5NO2S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-b]pyridine-6-thiol |
InChI |
InChI=1S/C6H5NO2S/c10-4-1-5-6(7-2-4)9-3-8-5/h1-2,10H,3H2 |
Clé InChI |
XIWSIFMLTFBOKH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)N=CC(=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


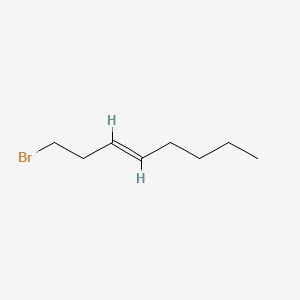


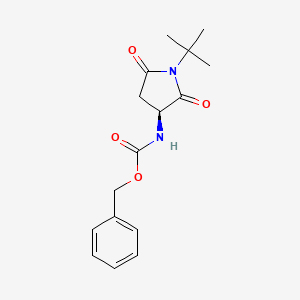
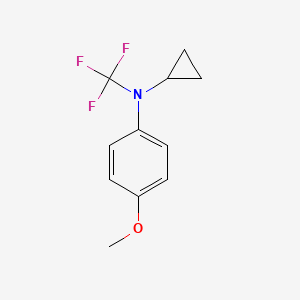
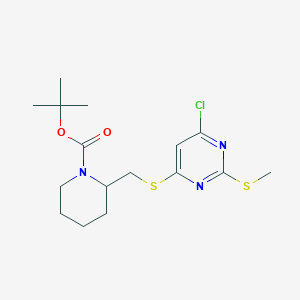

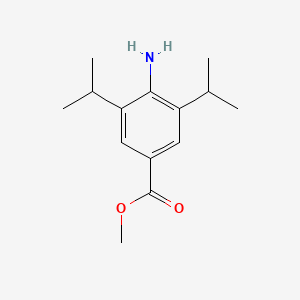
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
